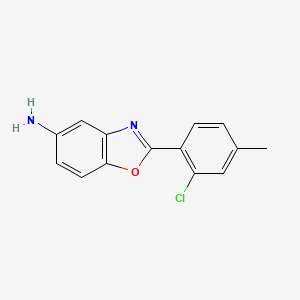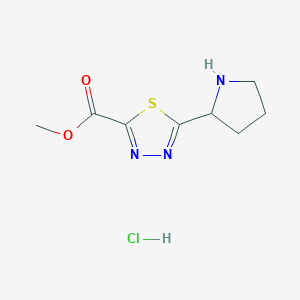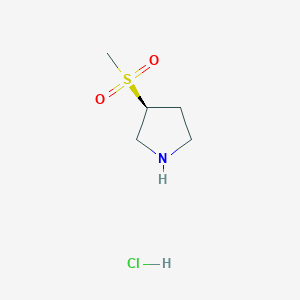
3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of chlorine and methyl groups attached to the pyridine ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride typically involves the chlorination of 4,6-dimethyl-2-pyridone. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include 3-alkoxy-4,6-dimethyl-1H-pyridin-2-one derivatives.
Oxidation Reactions: Products include 3-chloro-4,6-dimethyl-2-pyridone-5-carboxylic acid.
Reduction Reactions: Products include 3-chloro-4,6-dimethylpiperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2-pyridone: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-pyridone: Lacks the methyl groups, affecting its steric and electronic properties.
4-Chloro-6-methyl-2-pyridone: Has only one methyl group, altering its chemical reactivity and biological activity.
Uniqueness
3-Chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and binding affinity in various chemical and biological contexts. This combination of functional groups makes it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
3-chloro-4,6-dimethyl-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-4-3-5(2)9-7(10)6(4)8;/h3H,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMOZCONYCTLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2632616.png)

![1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2632618.png)

![Dimethyl 3-[(3,4-dichloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2632621.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2632623.png)


![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2632626.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2632630.png)
![(3,4-Dimethoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2632634.png)
![N-(cyanomethyl)-2-[(3-methoxyphenyl)sulfanyl]-N-propylacetamide](/img/structure/B2632636.png)

![N-[(4-fluorophenyl)methyl]-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2632638.png)
